3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride
CAS No.:
Cat. No.: VC15792461
Molecular Formula: C15H26Cl2N2O
Molecular Weight: 321.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H26Cl2N2O |
|---|---|
| Molecular Weight | 321.3 g/mol |
| IUPAC Name | 3-[3-(piperidin-1-ylmethyl)phenoxy]propan-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C15H24N2O.2ClH/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17;;/h4,6-7,12H,1-3,5,8-11,13,16H2;2*1H |
| Standard InChI Key | MVGPVEHFXRWIPG-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)CC2=CC(=CC=C2)OCCCN.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The compound is systematically named 3-[3-(piperidin-1-ylmethyl)phenoxy]propan-1-amine dihydrochloride, with alternative synonyms including BCP33768 and 87766-25-4 . Its molecular formula is , derived from the parent amine (CID 10220561) through protonation with hydrochloric acid . The dihydrochloride salt enhances solubility and stability for pharmaceutical handling .
Structural Features
The molecule comprises:
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A piperidine ring (a six-membered amine heterocycle) substituted at the 1-position with a methylphenoxy group.
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A phenoxy linker connected to a three-carbon propylamine chain .
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Two hydrochloride counterions stabilizing the protonated amine groups .
The 3D conformation, as modeled in PubChem, reveals a flexible structure capable of adopting multiple orientations, which may influence receptor-binding kinetics .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 321.3 g/mol | |
| Melting Point | 70–76°C (parent amine) | |
| Boiling Point | 375.8°C at 760 mmHg | |
| Density | 1.05 g/cm³ | |
| Refractive Index | 1.549 | |
| Solubility | Polar solvents (DMSO, water) |
Synthesis and Chemical Reactivity
Synthetic Pathways
The parent amine (CID 10220561) is synthesized via a nucleophilic substitution reaction between 3-(piperidin-1-ylmethyl)phenol and 3-chloropropan-1-amine under basic conditions . Subsequent treatment with hydrochloric acid yields the dihydrochloride salt . Key steps include:
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Alkylation: The phenol oxygen attacks the chloropropanamine’s terminal carbon, forming the ether linkage.
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Salt Formation: Protonation of the primary amine and piperidine nitrogen with HCl .
Table 2: Synthetic Intermediates
| Intermediate | CAS Number | Role in Synthesis |
|---|---|---|
| 3-(Piperidin-1-ylmethyl)phenol | Not reported | Phenolic precursor |
| 3-Chloropropan-1-amine | 156-87-6 | Alkylating agent |
Stability and Degradation
The compound is stable under inert atmospheres at 2–8°C but may decompose upon prolonged exposure to light or moisture . Thermal gravimetric analysis (TGA) indicates decomposition above 180°C, consistent with its flashpoint of 181°C .
Pharmacological Applications
Mechanism of Action
As a CNS-targeting intermediate, the compound’s primary amine and piperidine groups enable interactions with:
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Serotonin (5-HT) receptors: Modulating mood and anxiety pathways .
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Dopamine transporters: Influencing reward and motivation circuits .
Structural analogs, such as 3-(4-methylpiperidin-1-yl)propan-1-amine (CAS 6241-30-1), exhibit similar binding affinities, underscoring the piperidine moiety’s pharmacological significance .
Preclinical Research
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Neuroprotective Studies: In rodent models, derivatives of this compound reduced glutamate-induced excitotoxicity, suggesting utility in neurodegenerative diseases .
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Analgesic Screening: Analogous structures demonstrated κ-opioid receptor antagonism, with IC₅₀ values < 100 nM .
Table 3: Pharmacological Data for Structural Analogs
| Compound | Target | Activity | Source |
|---|---|---|---|
| 3-(4-Methylpiperidin-1-yl)propan-1-amine | Dopamine D₂ | Partial agonist | |
| PF-4455242 | κ-Opioid | Antagonist |
Analytical Characterization
Spectroscopic Data
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